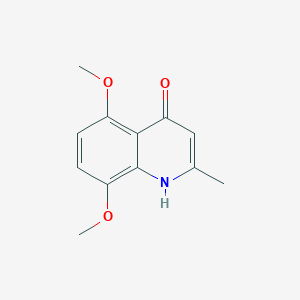

5,8-Dimethoxy-2-methylquinolin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,8-dimethoxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-6-8(14)11-9(15-2)4-5-10(16-3)12(11)13-7/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACXXSYLUDAQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=CC(=C2N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296465 | |

| Record name | 5,8-dimethoxy-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58868-03-4 | |

| Record name | NSC109477 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,8-dimethoxy-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for quinolin-4-ol derivatives structurally related to 5,8-Dimethoxy-2-methylquinolin-4-ol. Due to a lack of published spectroscopic data for the specific target compound, this document focuses on its isomer, 5,8-Dimethoxy-4-methylquinolin-2(1H)-one, and the closely related analog, 8-Methoxy-2-methylquinolin-4-ol. A general synthetic protocol for the preparation of such quinolin-4-ol systems is also detailed.

Spectroscopic Data of Quinolin-4-ol Analogs

The following tables summarize the available spectroscopic data for key analogs of this compound. These data are essential for the structural elucidation and characterization of novel compounds within this chemical class.

Table 1: Mass Spectrometry Data for 5,8-Dimethoxy-4-methylquinolin-2(1H)-one

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO₃ | [1] |

| Molecular Weight | 219.24 g/mol | [1] |

| Exact Mass | 219.08954328 Da | [1] |

| Key Mass Fragments (m/z) | 219, 204, 103 | [1] |

Table 2: Spectroscopic Data for 8-Methoxy-2-methylquinolin-4-ol

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [2] |

| Molecular Weight | 189.21 g/mol | [2] |

| Exact Mass | 189.078978594 Da | [2] |

| ¹H NMR | Data available through SpectraBase | [2] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 189, 2nd Highest: 174, 3rd Highest: 118 | [2] |

Experimental Protocols

A general and robust method for the synthesis of 2-methylquinolin-4-ols is the Conrad-Limpach reaction. The following protocol is a representative procedure that can be adapted for the synthesis of this compound from 2,5-dimethoxyaniline and ethyl acetoacetate.

Synthesis of this compound (Proposed)

-

Step 1: Formation of the β-anilinocrotonate intermediate.

-

To a solution of 2,5-dimethoxyaniline (1 equivalent) in ethanol, add ethyl acetoacetate (1.1 equivalents).

-

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.

-

The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

-

The solvent is removed under reduced pressure to yield the crude ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate.

-

-

Step 2: Cyclization to the quinolin-4-ol.

-

The crude intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

-

The mixture is heated to approximately 250 °C for 30-60 minutes.

-

The reaction is monitored by TLC for the formation of the product.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford pure this compound.

-

Spectroscopic Analysis

The synthesized compound would then be characterized using standard spectroscopic techniques:

-

¹H and ¹³C NMR: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a solvent such as ethanol or methanol to determine the wavelengths of maximum absorption (λmax).

Experimental Workflow Visualization

The following diagram illustrates the proposed synthetic and analytical workflow for this compound.

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide on the NMR Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document leverages spectral information from its closely related tautomer, 5,8-Dimethoxy-4-methylquinolin-2(1H)-one, and other analogous quinoline structures. This guide presents a comprehensive overview of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, outlines a plausible synthetic pathway, and discusses potential areas for further research. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point of research in drug discovery. This compound, with its specific substitution pattern, presents a unique scaffold for potential therapeutic applications. Understanding its precise chemical structure and properties through NMR analysis is fundamental for its development and application.

This guide addresses the current landscape of analytical data for this compound, acknowledging the existing data gaps and providing a comprehensive analysis based on available information for structurally similar compounds.

Molecular Structure and Tautomerism

This compound (a quinolin-4-ol) exists in equilibrium with its tautomeric form, 5,8-Dimethoxy-2-methylquinolin-4(1H)-one (a quinolin-4-one). While both forms may coexist, the quinolin-4-one tautomer is often more stable. PubChem lists "5,8-dimethoxy-4-methylquinolin-2-ol" as a synonym for "5,8-Dimethoxy-4-methylquinolin-2(1H)-one", indicating that these are often considered interchangeable in chemical databases.[1] For the purpose of this guide, we will consider the analysis in the context of this tautomeric equilibrium.

The core molecular structure is a quinoline ring system with methoxy groups at positions 5 and 8, a methyl group at position 2, and a hydroxyl group at position 4.

Molecular Formula: C₁₂H₁₃NO₃[1]

Molecular Weight: 219.24 g/mol [1]

Predicted NMR Spectral Data

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.0 - 6.5 | s | - |

| H-6 | 6.8 - 7.2 | d | 8.0 - 9.0 |

| H-7 | 7.0 - 7.4 | d | 8.0 - 9.0 |

| 2-CH₃ | 2.2 - 2.6 | s | - |

| 5-OCH₃ | 3.8 - 4.0 | s | - |

| 8-OCH₃ | 3.9 - 4.1 | s | - |

| 4-OH | 10.0 - 12.0 | br s | - |

| 1-NH | 11.0 - 13.0 | br s | - |

Note: The chemical shifts for the acidic protons (4-OH and 1-NH of the tautomer) are highly dependent on the solvent and concentration and may exchange with D₂O.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 105 - 110 |

| C-4 | 175 - 180 (C=O of tautomer) |

| C-4a | 115 - 120 |

| C-5 | 145 - 150 |

| C-6 | 110 - 115 |

| C-7 | 118 - 123 |

| C-8 | 148 - 153 |

| C-8a | 140 - 145 |

| 2-CH₃ | 18 - 22 |

| 5-OCH₃ | 55 - 60 |

| 8-OCH₃ | 56 - 61 |

Proposed Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be adapted from the synthesis of similarly substituted quinolones, such as the Conrad-Limpach reaction. A potential synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Condensation: 2,5-Dimethoxyaniline is reacted with ethyl acetoacetate, typically in the presence of a catalytic amount of acid (e.g., acetic acid or p-toluenesulfonic acid) in a suitable solvent like ethanol or toluene. The reaction mixture is heated to reflux to form the intermediate ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate.

-

Cyclization: The intermediate β-enamino ester is then subjected to thermal cyclization at a high temperature (typically 240-260 °C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This intramolecular cyclization yields the desired this compound.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

NMR Sample Preparation and Analysis

Protocol for NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically using a proton-decoupled sequence. A larger number of scans is usually required to obtain a good signal-to-noise ratio.

-

2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Potential Signaling Pathways and Biological Relevance

While the specific biological activity and associated signaling pathways of this compound have not been extensively studied, its structural similarity to other quinoline-based compounds suggests potential interactions with various biological targets. Many quinoline derivatives are known to intercalate with DNA, inhibit topoisomerase enzymes, or act as kinase inhibitors.

A logical workflow for investigating the biological activity of this compound is presented below.

Caption: A logical workflow for the biological evaluation of this compound.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the NMR analysis of this compound. While direct experimental data remains elusive, a detailed analysis based on its tautomeric form and related structures has been presented. A plausible synthetic route and protocols for its NMR characterization have been outlined to guide future research. The potential for this compound in drug discovery warrants further investigation into its synthesis, spectroscopic characterization, and biological activity. The workflows and predicted data herein serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

References

In-Depth Technical Guide on the Mass Spectrometry of 5,8-Dimethoxy-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol, a quinoline derivative of interest in various scientific domains. Due to the limited availability of direct mass spectrometry data for this specific compound in the reviewed literature, this guide leverages data from a closely related isomer, 5,8-Dimethoxy-4-methylquinolin-2(1H)-one, and presents a theoretical fragmentation pathway based on established principles of mass spectrometry.

Molecular and Mass Information

The fundamental properties of this compound are essential for its mass spectrometric analysis. The molecular formula is C₁₂H₁₃NO₃, and the calculated monoisotopic mass is 219.0895 g/mol .

Mass Spectrometry Data of a Structural Isomer

| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Source |

| 5,8-Dimethoxy-4-methylquinolin-2(1H)-one | 219 | 204, 103 | PubChem[1] |

| Table 1: Mass Spectrometry Data for the Isomer 5,8-Dimethoxy-4-methylquinolin-2(1H)-one. |

Proposed Fragmentation Pathway of this compound

A theoretical fragmentation pathway for this compound under electron ionization (EI) can be postulated based on the known fragmentation of quinoline alkaloids and related structures. The molecular ion ([M]⁺˙ at m/z 219) is expected to be prominent. Subsequent fragmentation would likely involve the loss of methyl radicals from the methoxy groups and the cleavage of the heterocyclic ring.

A plausible fragmentation cascade is initiated by the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a stable ion at m/z 204. A subsequent loss of carbon monoxide (CO) could result in an ion at m/z 176. Further fragmentation could involve the loss of the second methoxy group.

Experimental Protocols for Mass Spectrometry Analysis

While a specific protocol for this compound was not found, a general methodology for the analysis of similar small molecules by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This serves as a foundational protocol that can be optimized for the specific compound.

1. Sample Preparation:

-

Dissolve a small quantity (e.g., 1 mg) of the solid compound in a suitable volatile solvent (e.g., 1 mL of methanol or dichloromethane).

-

Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (typically in the range of 1-10 µg/mL).

-

If necessary, derivatization (e.g., silylation) of the hydroxyl group may be performed to increase volatility, although this is not always required for quinolinol compounds.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity. Injector temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase temperature at a rate of 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5-10 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 50-500.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

This guide provides a foundational understanding of the mass spectrometry of this compound for research and drug development professionals. Further empirical studies are necessary to confirm the proposed fragmentation pathway and optimize analytical protocols for this specific molecule.

References

Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol: A Compound Awaiting Full Crystallographic Characterization

Despite interest in the chemical space of substituted quinolinols, a complete, publicly available crystal structure for 5,8-Dimethoxy-2-methylquinolin-4-ol remains elusive. While databases like PubChem contain entries for structurally related compounds, a definitive crystallographic study detailing the precise three-dimensional arrangement, bond lengths, and angles of this specific molecule is not currently available in the searched scientific literature. This technical overview synthesizes the available information on related structures and outlines the standard experimental protocols that would be employed for such a crystallographic analysis.

I. Context and Significance

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug development. The specific substitutions of two methoxy groups at the 5 and 8 positions, a methyl group at the 2 position, and a hydroxyl group at the 4 position suggest potential for unique intermolecular interactions and biological targets. A crystal structure would provide invaluable, atom-level insights into its stereoelectronic properties, which are critical for understanding its potential pharmacological profile and for structure-based drug design.

II. Hypothetical Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, follows a well-defined experimental path. The logical workflow for such an endeavor is depicted below.

III. Detailed Experimental Protocols

A. Synthesis and Purification: The synthesis of this compound would likely proceed through established methods for quinoline ring formation, such as the Conrad-Limpach or Doebner-von Miller reactions, utilizing appropriately substituted anilines and β-ketoesters. Following synthesis, the crude product would require rigorous purification, typically by recrystallization from a suitable solvent system or by column chromatography, to achieve the high purity essential for growing single crystals.

B. Single Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. Common techniques include:

-

Slow Evaporation: A saturated solution of the purified compound is allowed to evaporate slowly at a constant temperature, gradually leading to the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). Slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystallization.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

C. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffraction pattern is recorded on a detector.

D. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to best fit the experimental diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.

IV. Anticipated Crystallographic Data

While no specific data exists for the title compound, a crystallographic report would typically present the following information in a tabular format. The values presented here are for illustrative purposes and are based on general characteristics of similar small organic molecules.

Table 1: Hypothetical Crystal Data and Structure Refinement Details for this compound.

| Parameter | Value |

| Empirical formula | C12H13NO3 |

| Formula weight | 219.24 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 8.1 Å, b = 15.2 Å, c = 9.3 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume | 1100 Å3 |

| Z | 4 |

| Calculated density | 1.322 Mg/m3 |

| Absorption coefficient | 0.094 mm-1 |

| F(000) | 464 |

| Crystal size | 0.20 x 0.15 x 0.10 mm3 |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 10500 |

| Independent reflections | 2500 [R(int) = 0.04] |

| Completeness to theta = 25.242° | 99.8 % |

| Data / restraints / parameters | 2500 / 0 / 146 |

| Goodness-of-fit on F2 | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | R1 = 0.060, wR2 = 0.125 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å-3 |

V. Biological Activity and Signaling Pathways

Given the absence of specific biological studies on this compound, any discussion of its interaction with signaling pathways remains speculative. However, substituted quinolines are known to interact with a variety of biological targets. For instance, they can function as kinase inhibitors, DNA intercalators, or receptor antagonists. Should this compound exhibit, for example, anticancer properties through kinase inhibition, a logical pathway diagram could be constructed.

The Elusive Mechanism of 5,8-Dimethoxy-2-methylquinolin-4-ol: A Technical Overview Based on Analog Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Dimethoxy-2-methylquinolin-4-ol is a heterocyclic organic compound belonging to the quinolin-4-one class. While this specific molecule is not extensively characterized in publicly available scientific literature, the quinoline and quinolin-4-one scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities. This technical guide aims to provide an in-depth overview of the potential mechanisms of action of this compound by examining the established activities of structurally similar compounds. The information presented herein is intended to guide future research and drug development efforts by highlighting probable biological targets and signaling pathways.

Inferred Biological Activities from Structurally Related Compounds

Extensive research on quinoline and quinolin-4-one derivatives has revealed their potential as therapeutic agents, primarily in the areas of cancer and infectious diseases. The biological activities of these classes of compounds are diverse and are largely influenced by the nature and position of substituents on the quinoline ring.

Antiproliferative and Cytotoxic Effects

A significant body of research points to the antiproliferative and cytotoxic potential of quinolin-4-one derivatives against various cancer cell lines. The proposed mechanisms for these effects are often multifactorial and can include:

-

Enzyme Inhibition: Many quinoline derivatives have been shown to inhibit key enzymes involved in cell proliferation and survival. Notably, the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) is a common mechanism.

-

DNA Intercalation and Topoisomerase Inhibition: Some quinoline compounds can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and the induction of apoptosis.

-

Induction of Apoptosis: Quinolines can trigger programmed cell death through various signaling pathways, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression, often at the G2/M or S phase, is another reported mechanism of action for quinoline derivatives.

While no specific quantitative data for this compound is available, the presence of methoxy and methyl groups on the quinoline core suggests that it may exhibit antiproliferative properties. The electron-donating nature of the methoxy groups could influence the molecule's interaction with biological targets.

Potential Signaling Pathway Involvement

Based on the activities of analogous compounds, this compound could potentially modulate key signaling pathways implicated in cancer and other diseases.

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Several quinoline derivatives have been identified as inhibitors of this pathway. It is plausible that this compound could exert its effects by targeting one or more components of this cascade.

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

Proposed Experimental Workflow for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines key experiments that would provide valuable insights.

Caption: A proposed experimental workflow for determining the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the extensive research on the broader quinoline and quinolin-4-one classes provides a strong foundation for future investigation. The antiproliferative and enzyme-inhibitory activities commonly observed in these scaffolds suggest that this compound is a promising candidate for further study. The proposed experimental workflow offers a roadmap for researchers to systematically unravel its biological functions. Future studies should focus on synthesizing the compound and performing the outlined in vitro and cell-based assays to identify its primary molecular targets and affected signaling pathways. Such research will be crucial in determining the therapeutic potential of this and other related quinoline derivatives.

Biological Targets of 5,8-Dimethoxy-2-methylquinolin-4-ol: An In-Depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific understanding of the biological targets of the specific chemical entity, 5,8-Dimethoxy-2-methylquinolin-4-ol. An extensive review of publicly available scientific literature and databases reveals a notable absence of direct research into the specific biological targets and pharmacological activity of this compound. While the broader quinoline and quinolinone scaffolds are prevalent in medicinal chemistry with a wide range of documented biological activities, data pertaining directly to this compound is not available. This document summarizes the current knowledge gap and provides context by highlighting the biological activities of structurally related quinoline derivatives to inform potential future research directions.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the quinoline class. Its structure features a quinoline core with methoxy groups at the 5 and 8 positions, a methyl group at the 2 position, and a hydroxyl group at the 4 position. The quinoline scaffold is considered a "privileged structure" in drug discovery, as derivatives have been shown to interact with a diverse array of biological targets, leading to their development as therapeutic agents in areas such as oncology, infectious diseases, and inflammation.

Biological Targets: Current State of Knowledge

As of the date of this guide, dedicated studies identifying and characterizing the specific biological targets of this compound have not been published in the peer-reviewed scientific literature. Database searches for biological activity screening results for this specific compound also did not yield any quantitative data, such as IC50, Ki, or EC50 values.

Biological Activities of Structurally Related Compounds

To provide a framework for potential future investigations, this section outlines the biological targets of structurally similar quinoline derivatives. It is crucial to emphasize that the activities described here are for related but distinct molecules and should not be directly extrapolated to this compound.

EZH2 Inhibition by a Substituted 5,8-Dimethoxyquinoline Derivative

A study on quinoline derivatives as potential inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase, included a compound with a 5,8-dimethoxy substitution pattern. The derivative, 5,8-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, demonstrated inhibitory activity against EZH2, albeit with slightly decreased potency compared to other analogs in the series[1]. This suggests that the 5,8-dimethoxyquinoline scaffold could potentially be explored for activity against histone methyltransferases.

Nur77 Modulation by 8-Methoxy-2-methylquinolin-4-ol Derivatives

Derivatives of the closely related compound, 8-methoxy-2-methylquinolin-4-ol, have been investigated as modulators of Nur77, a nuclear receptor involved in cancer cell apoptosis. One such derivative, a 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide compound, was identified as a potent Nur77 binder with antiproliferative activity against hepatoma cells[2]. This research highlights the potential for the 2-methylquinolin-4-ol core to be functionalized to target nuclear receptors.

Experimental Protocols

Due to the absence of published biological data for this compound, no specific experimental protocols for its biological evaluation can be provided. However, for researchers interested in investigating the potential biological activities of this compound, standard assays for the targets identified for related molecules would be a logical starting point. These could include:

-

EZH2 Inhibition Assay: A biochemical assay using recombinant EZH2 and a suitable substrate (e.g., histone H3) to measure the transfer of methyl groups, often detected via radioactivity, fluorescence, or luminescence.

-

Nur77 Binding Assay: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to determine the binding affinity of the compound to purified Nur77 protein.

-

Cell-Based Proliferation Assays: Standard assays like the MTT or CellTiter-Glo assay could be used to assess the cytotoxic or cytostatic effects of the compound on various cancer cell lines.

Signaling Pathways and Experimental Workflows

As no biological targets for this compound have been identified, there are no established signaling pathways modulated by this compound to visualize. The following diagram illustrates a generalized workflow for the initial biological characterization of a novel small molecule like this compound.

Quantitative Data

There is no quantitative biological data (e.g., IC50, Ki) available for this compound in the public domain.

Conclusion and Future Directions

References

An In-depth Technical Guide on the Pharmacological Profile of 5,8-Dimethoxy-2-methylquinolin-4-ol and its Congeners

Disclaimer: Direct pharmacological data for 5,8-Dimethoxy-2-methylquinolin-4-ol is not available in the current scientific literature. This guide provides a comprehensive overview of the pharmacological profile of closely related quinoline and quinolone derivatives to infer the potential properties and activities of the target compound.

Introduction

This compound is a heterocyclic aromatic organic compound. It is important to note that quinolin-4-ols exist in a tautomeric equilibrium with their corresponding quinolin-4(1H)-ones. Tautomers are constitutional isomers that readily interconvert, and the keto form (quinolin-4-one) is often more stable.[1][2][3] Therefore, this compound is the enol tautomer of 5,8-Dimethoxy-2-methylquinolin-4(1H)-one. While specific studies on this particular molecule are lacking, the broader class of quinoline and quinolone derivatives has attracted significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer and antibacterial properties.[4][5] This guide will explore the pharmacological landscape of these related compounds to provide a predictive profile for this compound.

Potential Pharmacological Profile

Based on the activities of structurally similar compounds, this compound is predicted to exhibit anticancer and antibacterial properties.

Anticancer Activity:

Quinoline derivatives have demonstrated potent anticancer activity through various mechanisms.[6][7] These include the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[8] Several quinoline-based compounds have been investigated as inhibitors of critical signaling pathways in cancer cells, such as those involving EGFR (Epidermal Growth Factor Receptor) and VEGF (Vascular Endothelial Growth Factor).[9][10] The antiproliferative effects of quinoline derivatives have been observed in a range of cancer cell lines, including breast, lung, and colon cancer.[6][11]

Antibacterial Activity:

The quinolone scaffold is the backbone of a major class of antibiotics. These compounds typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[12] Derivatives of quinoline have also shown promising activity against various bacterial strains, including multidrug-resistant pathogens like MRSA (Methicillin-resistant Staphylococcus aureus).[13][14] The antibacterial spectrum and potency are highly dependent on the substitution pattern on the quinoline ring.[15]

Quantitative Data from Related Compounds

The following tables summarize the biological activities of various quinoline and quinolone derivatives.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 2,4-Disubstituted quinoline derivatives | HCT116 (Colon) | GI50 | Not specified | [7] |

| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | IC50 (%) | 49.01–77.67% | [7] |

| Quinoline-5-sulfonamides | Various | IC50 (µM) | Varies | [16] |

| Quinoline derivative 4c | MDA-MB-231 (Breast) | Not specified | Potent | [17] |

Table 2: Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |

| Quinoline-based amide derivative 3c | S. aureus | MIC | 2.67 | [18] |

| Quinoline derivative | C. difficile | MIC | 1.0 | [13] |

| Quinolone derivative 24 | E. coli, S. aureus | MIC | 3.125 | [14] |

| Quinoline-based amino acid derivatives | Various | MIC | 0.62 | [14] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of quinoline derivatives are crucial for research and development.

Synthesis of Quinolone Derivatives (General Procedure):

A common method for synthesizing quinolin-4-one cores is the Camps cyclization.[19]

-

Starting Materials: N-(2-acylaryl)amides.

-

Reagents: A base, such as sodium hydroxide or potassium hydroxide.

-

Procedure:

-

The N-(2-acylaryl)amide is dissolved in a suitable solvent.

-

The basic solution is added to the mixture.

-

The reaction is heated under reflux for a specified period.

-

The mixture is cooled, and the product is precipitated, filtered, and purified, often by recrystallization.

-

Anticancer Activity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]

-

Cell Culture: Cancer cell lines are cultured in 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 24-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC):

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

-

Bacterial Culture: A standardized inoculum of the target bacterial strain is prepared.

-

Compound Dilution: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Synthetic Pathway:

Potential Anticancer Mechanism:

Experimental Workflow for Anticancer Screening:

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 9. mdpi.com [mdpi.com]

- 10. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 16. mdpi.com [mdpi.com]

- 17. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

The Therapeutic Promise of Quinolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of quinolinone derivatives, focusing on their anticancer and antibacterial properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to support ongoing research and drug development efforts in this promising field.

Therapeutic Landscape of Quinolinone Derivatives

Quinolinone derivatives have been extensively investigated for a wide array of therapeutic applications. Their versatile structure allows for diverse chemical modifications, leading to compounds with potent and selective biological activities.[1][2] The primary areas of investigation include oncology and infectious diseases, with significant research also dedicated to their anti-inflammatory, antiviral, and antimalarial potential.[3][4][5]

Anticancer Activity of Quinolinone Derivatives

Quinolinone-based compounds exhibit significant cytotoxic effects against a variety of cancer cell lines.[6][7] Their mechanisms of action are multifaceted and often involve the disruption of fundamental cellular processes required for tumor growth and proliferation.[8][9]

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of representative quinolinone derivatives against various cancer cell lines. This data highlights the potency and selectivity of these compounds.

Table 1: Anticancer Activity of Quinolinone Derivatives (Tubulin Polymerization Inhibitors)

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 4c | MDA-MB-231 (Breast) | 17 | [10] |

| Compound 12e | MGC-803 (Gastric) | 1.38 | [11] |

| HCT-116 (Colon) | 5.34 | [11] | |

| MCF-7 (Breast) | 5.21 | [11] | |

| Compound 3c | A549 (Lung) | 5.9 | [12] |

| Quinazoline Q19 | HT-29 (Colon) | 0.051 | [13] |

Table 2: Anticancer Activity of Quinolinone Derivatives (Kinase Inhibitors & Other Mechanisms)

| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference |

| AMG-208 | c-Met Kinase | - | 0.0052 | [8] |

| Compound 8 | Cell Cycle Arrest (S, G2/M) | DLD1 (Colon) | 0.59 | [8] |

| HCT116 (Colon) | 0.44 | [8] | ||

| NitroFQ 3c | Proliferation Inhibition | MCF7 (Breast) | <50 | [14] |

| Reduced FQ 4c | Proliferation Inhibition | A549 (Lung) | <50 | [14] |

| PANC1 (Pancreatic) | <50 | [14] | ||

| TriazoloFQ 5a | Proliferation Inhibition | T47D (Breast) | <50 | [14] |

Mechanisms of Anticancer Action

A significant number of anticancer quinolinone derivatives exert their effect by targeting the colchicine binding site on β-tubulin.[15][16] This interaction disrupts microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division. The inhibition of tubulin polymerization leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[10][16]

Caption: Quinolinone-mediated inhibition of tubulin polymerization.

Certain quinolinone derivatives function as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1.[17] CDKs are key regulators of the cell cycle, and their inhibition can halt cell cycle progression.[18] By targeting CDK1, these compounds can induce a G2/M phase arrest, preventing cancer cells from entering mitosis.[19]

References

- 1. iipseries.org [iipseries.org]

- 2. researchgate.net [researchgate.net]

- 3. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 9. mdpi.com [mdpi.com]

- 10. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 11. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds [frontiersin.org]

- 19. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline alkaloids represent a pivotal class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide focuses on 5,8-Dimethoxy-2-methylquinolin-4-ol, a methoxy-substituted quinolinol, and its related alkaloids. While specific biological data for this compound remains limited in publicly accessible literature, this document synthesizes the available information on its synthesis and the biological activities of structurally similar compounds. This guide aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the quinoline scaffold, highlighting potential synthetic pathways, known biological targets, and methodologies for their evaluation.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their presence in a multitude of natural products and synthetic drugs with diverse therapeutic applications. The quinoline core is associated with a wide array of biological activities, including but not limited to anticancer, antimalarial, anti-inflammatory, and antimicrobial properties. The substitution pattern on the quinoline ring system plays a crucial role in modulating the pharmacological profile of these compounds.

This guide specifically delves into this compound, a member of the quinolinol family characterized by methoxy groups at the 5 and 8 positions and a methyl group at the 2 position. The presence of methoxy groups can significantly influence the lipophilicity, metabolic stability, and receptor-binding affinity of the molecule, making it an interesting candidate for drug discovery programs.

Synthesis of Methoxy-Substituted Quinolinols

The synthesis of quinoline derivatives can be achieved through several classic and modern organic reactions. For 2-methyl-substituted quinolines like this compound, the Doebner-von Miller reaction is a prominent synthetic route.[1][2] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.

Proposed Synthetic Pathway for this compound

A plausible synthetic route for this compound would involve the reaction of 2,5-dimethoxyaniline with an α,β-unsaturated carbonyl compound like crotonaldehyde or its synthetic equivalent, methyl vinyl ketone, under acidic conditions.

dot

Caption: Proposed Doebner-von Miller synthesis of this compound.

General Experimental Protocol for Doebner-von Miller Synthesis

The following is a generalized protocol based on known procedures for similar quinoline syntheses.[3][4] Optimization of reaction conditions, including the choice of acid catalyst, solvent, and temperature, would be necessary for the specific synthesis of this compound.

-

Reaction Setup: To a solution of the aniline derivative (e.g., 2,5-dimethoxyaniline) in a suitable solvent (e.g., ethanol, water, or a biphasic system), an acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid like zinc chloride) is added.

-

Addition of Carbonyl Compound: The α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) is added dropwise to the reaction mixture, often with cooling to control the initial exothermic reaction.

-

Reaction Progression: The mixture is then heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide or sodium carbonate). The crude product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The final product is purified by a suitable method, such as recrystallization or column chromatography.

Biological Activities of Related Methoxy-Substituted Quinolines

Anticancer Activity

The introduction of methoxy substituents on the quinoline ring has been shown to be beneficial for antitumor activity. Several studies have reported the cytotoxic effects of methoxy-substituted quinolines against various cancer cell lines.

Table 1: Cytotoxic Activity of Methoxy-Substituted Quinoline Derivatives

| Compound Class | Specific Compound/Derivative | Cancer Cell Line(s) | Reported IC50 / GI50 (µM) | Reference |

| (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates | 3,4,5-trimethoxystyryl derivative | A549 (Lung) | 2.38 | [5] |

| HT29 (Colon) | 4.52 | [5] | ||

| T24 (Bladder) | 9.86 | [5] | ||

| 2-Arylquinolines | 6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline | HeLa (Cervical) | 8.3 | [6] |

| 6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate) | 31.37 | [6] |

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

These findings suggest that the presence and position of methoxy groups can significantly enhance the cytotoxic potential of quinoline derivatives. The 3,4,5-trimethoxystyryl moiety, in particular, appears to be a promising feature for potent anticancer activity.[5]

Potential Mechanisms of Action

The precise molecular mechanisms underlying the anticancer effects of many quinoline alkaloids are still under investigation. However, several potential targets and signaling pathways have been identified for this class of compounds.

dot

Caption: Potential mechanisms of action for anticancer quinoline alkaloids.

-

Inhibition of Tubulin Polymerization: Some quinoline derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.

-

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a key regulator of cell growth and proliferation, and its aberrant signaling is a hallmark of many cancers. Certain quinoline-based compounds have been developed as EGFR inhibitors.

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription. Additionally, some quinoline alkaloids are known to inhibit topoisomerases, enzymes crucial for resolving DNA topological problems during cellular processes.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound and related alkaloids, a series of in vitro and in vivo assays are required.

In Vitro Cytotoxicity Assays

A fundamental step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against a panel of human cancer cell lines.

dot

Caption: General workflow for in vitro cytotoxicity testing.

MTT Assay Protocol (General):

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The test compound is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Conclusion and Future Directions

This compound belongs to a promising class of quinoline alkaloids. While direct experimental data on its biological activity is currently scarce, the known anticancer properties of structurally related methoxy-substituted quinolines warrant further investigation into this specific compound. Future research should focus on:

-

Optimized Synthesis: Development of a high-yield and scalable synthetic route for this compound.

-

In-depth Biological Evaluation: Comprehensive screening of its cytotoxic activity against a broad panel of cancer cell lines, including drug-resistant strains.

-

Mechanism of Action Studies: Elucidation of its specific molecular targets and the signaling pathways it modulates to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at various positions of the quinoline ring to identify key structural features for optimal activity and selectivity.

The exploration of this compound and its derivatives holds the potential to uncover novel and potent therapeutic agents for the treatment of cancer and other diseases. This technical guide serves as a foundational resource to stimulate and guide such research endeavors.

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines | Semantic Scholar [semanticscholar.org]

- 5. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

discovery and isolation of novel quinolinone compounds

A Technical Guide to the Discovery and Isolation of Novel Quinolinone Compounds

Introduction

Quinolinone and its related scaffolds, such as quinazolinone, represent a critical class of nitrogen-containing heterocyclic compounds that are foundational to numerous natural products and pharmacologically active molecules.[1][2] Found in various plants, fungi, and bacteria, these compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties.[3][4][5] The therapeutic potential of this structural class is highlighted by the number of quinoline-based drugs approved by the FDA, such as the anticancer agents bosutinib and lenvatinib, and the antimalarial drug chloroquine.[2][6]

The potent bioactivity of quinolinone derivatives has spurred significant research into the discovery of novel analogues from both natural and synthetic sources.[5] Natural product discovery campaigns continue to identify new quinolinone alkaloids from sources like endophytic fungi, which are microorganisms living within plant tissues.[7][8][9] These efforts, combined with advanced synthetic methodologies, provide a continuous pipeline of new chemical entities for drug development.

This technical guide offers researchers, scientists, and drug development professionals an in-depth overview of the core processes involved in the from natural sources. It provides detailed experimental protocols, summarizes quantitative bioactivity data, and visualizes key workflows and mechanisms of action.

Discovery and Isolation: A Generalized Workflow

The path from a natural source, such as a plant or fungus, to a purified, characterized novel compound follows a well-established, multi-step process. The primary goal is to extract all secondary metabolites and then systematically separate and purify them until individual compounds are isolated.

Experimental Protocol: Extraction and Chromatographic Isolation

-

Sample Preparation and Extraction:

-

Preparation: The source material (e.g., dried plant leaves, fungal mycelia) is ground into a coarse powder to increase the surface area for extraction.[10]

-

Extraction: The powdered material is soaked in a suitable organic solvent, typically methanol or ethanol, for an extended period (e.g., 20 days) at room temperature.[10] This process, known as maceration, allows the secondary metabolites to dissolve into the solvent. The resulting mixture is then filtered to separate the crude extract from the solid biomass.

-

Concentration: The solvent is removed from the crude extract under reduced pressure using a rotary evaporator to yield a concentrated residue.

-

-

Fractionation (Initial Separation):

-

The crude extract is often subjected to liquid-liquid extraction or a primary round of column chromatography to separate compounds into broad classes based on polarity. This step simplifies the mixture for finer purification.

-

-

Chromatographic Purification:

-

Column Chromatography (CC): The fractions are further purified using column chromatography over a stationary phase like silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing promising compounds are subjected to HPLC for final purification.[11] Reversed-phase HPLC is commonly employed, and recycling HPLC can be used for efficient separation of closely related compounds.[11][12] This step yields pure, isolated compounds.

-

Structure Elucidation of Novel Compounds

Once a compound is isolated in pure form, its chemical structure must be determined. This is a critical step that relies on a combination of spectroscopic and spectrometric techniques.

Experimental Protocols: Spectroscopic and Spectrometric Analysis

-

Mass Spectrometry (MS):

-

Technique: High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is used to determine the compound's exact mass.

-

Purpose: The exact mass allows for the unambiguous determination of the molecular formula (elemental composition).[13][14] Tandem MS (MS/MS) experiments can be used to fragment the molecule, providing clues about its substructures.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (Proton NMR): This 1D experiment identifies all hydrogen atoms in the molecule, providing information on their chemical environment, number, and connectivity to adjacent protons.[15][16]

-

¹³C-NMR (Carbon NMR): This 1D experiment identifies all unique carbon atoms, revealing the carbon skeleton of the molecule.[15][16]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure.[17]

-

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.

-

-

The data from these techniques are pieced together like a puzzle to propose a final, unambiguous chemical structure for the novel compound.[16]

Biological Evaluation and Mechanism of Action

Newly identified quinolinone compounds are screened for biological activity using a panel of assays. Given their established potential, anticancer and antimicrobial screenings are common starting points.

Anticancer Activity and the PI3K/Akt/mTOR Pathway

Many quinolinone and quinazolinone derivatives exert their anticancer effects by targeting key signaling pathways that regulate cell growth, proliferation, and survival.[18][19] One of the most critical pathways is the PI3K/Akt/mTOR pathway, which is often aberrantly activated in many types of cancer.[6][18] Certain quinolinone compounds have been shown to be potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[18][20] By blocking these enzymes, the compounds can halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[18]

Quantitative Bioactivity Data

The potency of a compound is measured quantitatively. For anticancer agents, this is typically the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit a biological process (like cell proliferation) by 50%. For antimicrobial agents, the Minimum Inhibitory Concentration (MIC) is often used.

Below are tables summarizing the reported bioactivity of various quinoline and quinolinone derivatives.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Melanoma) | < 100 | [21][22] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast) | < 100 | [21][22] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (Lung) | < 100 | [21][22] |

| Quinoline-chalcone hybrid 39 | A549 (Lung) | 1.91 | [20] |

| Quinoline-chalcone hybrid 40 | K-562 (Leukemia) | 5.29 | [20] |

| Thieno[3,2-c]quinoline derivative 41 | K562 (Leukemia) | 0.15 | [6] |

| Thieno[3,2-c]quinoline derivative 41 | DU145 (Prostate) | 2.5 | [6] |

| Quinoline-chalcone hybrid 25 | Resistant Cancer Lines | 2.32 - 22.4 | [20] |

| Quinoline-chalcone hybrid 26 | Resistant Cancer Lines | 2.32 - 22.4 | [20] |

| Pyrazolo-quinoline derivative 75 | Various Cancer Lines | Potent Activity |[23] |

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Hybrid Compound 9 | Staphylococcus aureus | 0.12 | [24] |

| Hybrid Compound 9 | Salmonella typhi | 0.12 | [24] |

| Hybrid Compound 10 | Staphylococcus aureus | 0.24 | [24] |

| Hybrid Compound 10 | Salmonella typhi | 0.12 | [24] |

| Quinolone Hybrid 16 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [24] |

| Quinolone Hybrid 17 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [24] |

| Quinolone Hybrid 18 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [24] |

| Compound 32 | Aspergillus flavus | 12.5 | [24] |

| Compound 33 | Aspergillus flavus | 12.5 | [24] |

| Compound 32 | Fusarium oxysporum | 25 |[24] |

Conclusion

The discovery of novel quinolinone compounds is a dynamic and vital area of research that bridges natural product chemistry with modern drug development. The systematic workflow of extraction, purification, and state-of-the-art structure elucidation allows for the identification of new chemical entities from diverse natural sources. Subsequent biological screening continues to affirm the potential of the quinolinone scaffold, particularly in oncology, where its ability to modulate critical cell signaling pathways like PI3K/Akt/mTOR offers promising avenues for targeted therapies. The data and protocols presented in this guide provide a foundational framework for researchers aiming to explore this valuable class of bioactive molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Fungal Endophytes as Efficient Sources of Plant-Derived Bioactive Compounds and Their Prospective Applications in Natural Product Drug Discovery: Insights, Avenues, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactive Alkaloids as Secondary Metabolites from Plant Endophytic Aspergillus Genus [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isolation, structure, and synthesis of novel 4-quinolinone alkaloids from Esenbeckia leiocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and structure elucidation of five new pyrimido[5,4-c]quinoline-4(3H)-one derivatives using 1D and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 20. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 5,8-Dimethoxy-2-methylquinolin-4-ol: A Technical Guide to Understanding its Interactions with Human Quinone Reductase 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in silico modeling of 5,8-dimethoxy-2-methylquinolin-4-ol, a quinoline derivative with potential therapeutic applications. Due to the limited direct biological data for this compound, this guide focuses on its likely tautomer, 5,8-dimethoxy-4-methylquinolin-2(1H)-one, for which structural and interaction data are available. The primary biological target identified is Human Quinone Reductase 2 (NQO2), a flavoprotein implicated in detoxification and cellular signaling pathways. This document outlines detailed methodologies for performing molecular docking and molecular dynamics simulations to investigate the binding interactions between the quinoline derivative and NQO2. Furthermore, it provides a protocol for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess the compound's drug-like properties. Quantitative interaction data for analogous compounds are summarized, and the potential signaling role of NQO2 is visualized. This guide serves as a comprehensive resource for researchers employing computational methods to accelerate the discovery and development of novel quinoline-based therapeutics.

Introduction: The Quinoline Scaffold and Tautomerism

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] The compound of interest, this compound, belongs to this important class of heterocycles. A crucial aspect of the chemistry of hydroxyquinolines is the phenomenon of tautomerism, where the molecule can exist in two or more interconvertible forms. In the case of this compound, it is in tautomeric equilibrium with its keto form, 5,8-dimethoxy-4-methylquinolin-2(1H)-one.[3] Computational and spectroscopic studies on similar quinolin-4(1H)-ones suggest that the keto form is often the predominant tautomer in solution.[4] For the purpose of this guide, we will focus on the in silico modeling of the more extensively documented tautomer, 5,8-dimethoxy-4-methylquinolin-2(1H)-one, which has been co-crystallized with its biological target.

Biological Target: Human Quinone Reductase 2 (NQO2)

The primary biological target identified for 5,8-dimethoxy-4-methylquinolin-2(1H)-one is Human Quinone Reductase 2 (NQO2), a homodimeric flavoprotein.[5][6] NQO2 is a phase II detoxification enzyme that catalyzes the two-electron reduction of quinones.[6] Unlike its paralog NQO1, NQO2 is a poor user of NAD(P)H as an electron donor and its exact physiological role is still under investigation, with evidence suggesting it may function as a signaling protein.[7][8] NQO2 is known to be inhibited by various compounds, including the anti-malarial drug chloroquine and the anti-cancer drug imatinib.[7][9] The interaction of small molecules with NQO2 is therefore of significant interest in drug discovery.

NQO2 Signaling and Function

The precise signaling pathway of NQO2 is not fully elucidated, but it is known to be involved in cellular responses to oxidative stress and may act as a "flavin redox switch".[7] It binds to a variety of bioactive molecules, suggesting a role in modulating different cellular processes.[7] The following diagram illustrates the central role of NQO2 in quinone metabolism and its potential involvement in downstream signaling cascades.

Quantitative Interaction Data

While specific binding affinity data for this compound with NQO2 is not extensively reported, the PDB entry 3NHS for its tautomer provides an IC50 value. The following table summarizes this and includes data for other quinoline derivatives against NQO2 to provide a comparative context.

| Compound | Target | Assay Type | Value (nM) | Reference |

| 5,8-Dimethoxy-4-methylquinolin-2(1H)-one | NQO2 | IC50 | 10,800 | [5] |

| 7-Amino-2-(2-pyridinyl)quinoline-5,8-dione | NQO2 | IC50 | >50,000 | [10] |

| 7-Acetamido-2-(8'-quinolinyl)quinoline-5,8-dione | NQO2 | IC50 | >50,000 | [10] |

In Silico Modeling Protocols

This section provides detailed protocols for the in silico investigation of this compound's interaction with NQO2.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

-

Protein Preparation:

-

Obtain the crystal structure of Human Quinone Reductase 2 (PDB ID: 3NHS) from the Protein Data Bank.[5]

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).

-

Assign partial charges to the protein atoms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound and its tautomer, 5,8-dimethoxy-4-methylquinolin-2(1H)-one.

-

Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the ligand atoms.

-

-

Docking Simulation:

-

Define the binding site on NQO2 based on the location of the co-crystallized ligand in 3NHS.

-

Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD.

-

Generate multiple binding poses and rank them based on their docking scores.

-

-

Analysis of Results:

-

Visualize the docked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

-

Compare the binding modes of the two tautomers.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.

Protocol:

-

System Setup:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a suitable force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand.

-

Perform energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system under constant pressure (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to ensure convergence of properties.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the persistence of intermolecular interactions observed in the docking study.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. NAD(P)H dehydrogenase, quinone 2 - Wikipedia [en.wikipedia.org]

- 7. Quinone Reductase 2 | Shilton Laboratory [publish.uwo.ca]